molecular formula C6H11NO B13574909 (3aS,6aS)-Hexahydro-2H-furo[3,2-b]pyrrole CAS No. 1446355-48-1

(3aS,6aS)-Hexahydro-2H-furo[3,2-b]pyrrole

Katalognummer: B13574909
CAS-Nummer: 1446355-48-1
Molekulargewicht: 113.16 g/mol
InChI-Schlüssel: SSOZXXUSHMYCRH-WDSKDSINSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-(3aR,6aR)-hexahydro-2H-furo[3,2-b]pyrrole is a heterocyclic compound that contains both a furan and a pyrrole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,6aR)-hexahydro-2H-furo[3,2-b]pyrrole typically involves cyclization reactions. One common method is the [3 + 2] cycloaddition reaction, which is a promising approach for constructing five-membered heterocyclic scaffolds . This reaction can be catalyzed by various organocatalysts under mild conditions, making it an efficient and green chemistry approach.

Industrial Production Methods

While specific industrial production methods for rac-(3aR,6aR)-hexahydro-2H-furo[3,2-b]pyrrole are not well-documented, the general principles of heterocyclic compound synthesis can be applied. These methods often involve large-scale cyclization reactions using readily available starting materials and catalysts to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

rac-(3aR,6aR)-hexahydro-2H-furo[3,2-b]pyrrole can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Wirkmechanismus

The mechanism of action of rac-(3aR,6aR)-hexahydro-2H-furo[3,2-b]pyrrole involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound may act by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

rac-(3aR,6aR)-hexahydro-2H-furo[3,2-b]pyrrole is unique due to its specific stereochemistry and the presence of both furan and pyrrole rings. This combination of features makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.

Eigenschaften

CAS-Nummer

1446355-48-1

Molekularformel

C6H11NO

Molekulargewicht

113.16 g/mol

IUPAC-Name

(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole

InChI

InChI=1S/C6H11NO/c1-3-7-5-2-4-8-6(1)5/h5-7H,1-4H2/t5-,6-/m0/s1

InChI-Schlüssel

SSOZXXUSHMYCRH-WDSKDSINSA-N

Isomerische SMILES

C1CN[C@@H]2[C@H]1OCC2

Kanonische SMILES

C1CNC2C1OCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.